barium(2+);2,4,6-trinitrobenzene-1,3-diolate

Descripción general

Descripción

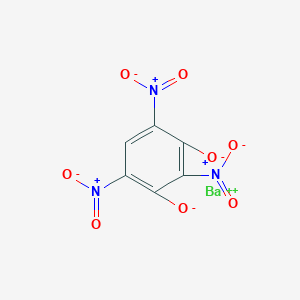

barium(2+);2,4,6-trinitrobenzene-1,3-diolate, also known as barium styphnate, is a chemical compound with the molecular formula C6H3N3O8Ba. This compound is known for its explosive properties and is used in various applications, particularly in the field of pyrotechnics and explosives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);2,4,6-trinitrobenzene-1,3-diolate typically involves the nitration of 1,3-benzenediol (resorcinol) to form 2,4,6-trinitro-1,3-benzenediol (styphnic acid). This is followed by the reaction of styphnic acid with barium hydroxide or barium chloride to form the barium salt. The reaction conditions usually involve controlled temperatures and the use of concentrated nitric acid for the nitration process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure safety and efficiency. The final product is typically purified through recrystallization to obtain high-purity barium styphnate .

Análisis De Reacciones Químicas

Types of Reactions

barium(2+);2,4,6-trinitrobenzene-1,3-diolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, forming corresponding amines.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 2,4,6-triamino-1,3-benzenediol.

Aplicaciones Científicas De Investigación

Preparation Methods

The synthesis of barium styphnate typically involves:

- Nitration of Resorcinol : The initial step involves nitrating 1,3-benzenediol (resorcinol) using concentrated nitric acid to produce 2,4,6-trinitro-1,3-benzenediol (styphnic acid).

- Formation of Barium Salt : The styphnic acid is then reacted with barium hydroxide or barium chloride to yield barium styphnate.

Chemical Reactions

Barium styphnate can undergo various chemical reactions including:

- Oxidation : Can be oxidized to form different products.

- Reduction : Nitro groups can be reduced to amino groups.

- Substitution : Nitro groups can be replaced with other functional groups.

Properties

- Molecular Formula : C₆H₃N₃O₈Ba

- CAS Number : 15805-42-2

- Physical Form : Typically appears as orange-yellow crystals.

Explosives and Pyrotechnics

Barium styphnate is extensively used in the production of explosives due to its high energy release upon detonation. Its unique properties allow it to be utilized in:

- Fireworks : Provides distinct color effects due to the presence of barium.

- Detonators and Primers : Used in less sensitive secondary explosives.

Analytical Chemistry

In analytical chemistry, barium styphnate serves as a reagent for detecting metals such as lead and copper. Its ability to form stable complexes with these metals makes it valuable for trace metal analysis.

Environmental Impact Studies

Research has highlighted the environmental implications of using barium styphnate in explosives. Following detonation events, residues can contaminate soil and water sources, leading to bioaccumulation and toxic effects on local ecosystems .

Case Study: Environmental Contamination

A study investigated the contamination of soil and water following the use of barium styphnate in military exercises. The findings indicated significant levels of barium in the surrounding ecosystem, raising concerns about long-term ecological impacts.

| Compound Name | Antibacterial Activity | Toxicity Level | Applications |

|---|---|---|---|

| Barium Styphnate | Limited | High | Explosives, pyrotechnics |

| Nitrofurantoin | Moderate | Moderate | Antibacterial agent |

| 2-Nitroimidazole | High | Low | Antimicrobial research |

Mecanismo De Acción

The mechanism of action of barium(2+);2,4,6-trinitrobenzene-1,3-diolate involves the release of energy in the form of heat and gas upon initiation. This energy release results in the rapid expansion of gases, causing an explosion. The molecular targets and pathways involved are primarily related to its explosive properties .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Benzenediol, 2,4,6-trinitro-, lead salt (11): Similar in structure but contains lead instead of barium.

1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (11): Contains magnesium instead of barium and has similar explosive properties.

Uniqueness

barium(2+);2,4,6-trinitrobenzene-1,3-diolate is unique due to its specific use in pyrotechnics and explosives, where the presence of barium provides distinct properties such as color effects in fireworks .

Actividad Biológica

Barium(2+);2,4,6-trinitrobenzene-1,3-diolate, commonly known as barium styphnate, is a chemical compound with notable applications primarily in explosives and pyrotechnics. Its biological activity is limited due to its toxic nature; however, understanding its properties and potential interactions with biological systems is essential for safety and regulatory considerations.

- Molecular Formula : C₆H₃N₃O₈Ba

- CAS Number : 15805-42-2

- IUPAC Name : this compound

- Structure : The compound features a benzene ring substituted with three nitro groups and a barium ion.

The primary mechanism of action for barium styphnate involves its explosive properties. Upon initiation, the compound releases energy in the form of heat and gas. This rapid energy release results in an explosive reaction characterized by the expansion of gases. The molecular interactions are primarily related to its nitro groups, which can undergo various chemical reactions such as oxidation and reduction under specific conditions.

Toxicological Profile

Due to its explosive nature and toxicity, barium styphnate has limited direct biological applications. The compound is not typically utilized in medicine or therapeutic contexts. Its potential interactions with biological systems can lead to harmful effects, particularly through exposure to its nitro groups which can be cytotoxic.

Research Findings

- Antibacterial Activity : While direct studies on barium styphnate's antibacterial properties are scarce, related compounds in the nitro group family have shown varying degrees of antimicrobial activity. For instance, some nitro compounds exhibit bactericidal effects against Gram-positive and Gram-negative bacteria. However, the application of barium styphnate itself remains restricted due to safety concerns .

- Chemical Reactions : Barium styphnate can participate in redox reactions where the nitro groups may be reduced to amino groups. This transformation can potentially alter the compound's reactivity and toxicity profile.

- Analytical Applications : In analytical chemistry, barium styphnate has been employed as a reagent for detecting heavy metals like lead and copper due to its ability to form stable complexes with these ions.

Case Study 1: Explosive Properties and Safety Concerns

A study conducted on the explosive characteristics of barium styphnate highlighted its rapid decomposition under heat, releasing toxic gases that pose significant health risks. The study emphasized the need for stringent safety protocols when handling this compound in industrial settings.

Case Study 2: Environmental Impact

Research into the environmental impact of explosives has indicated that compounds like barium styphnate can contaminate soil and water sources following detonation events. This contamination can lead to bioaccumulation and toxic effects on local flora and fauna.

Data Table: Comparison of Biological Activity in Related Nitro Compounds

| Compound Name | Antibacterial Activity | Toxicity Level | Applications |

|---|---|---|---|

| Barium Styphnate | Limited | High | Explosives, pyrotechnics |

| Nitrofurantoin | Moderate | Moderate | Antibacterial agent |

| 2-Nitroimidazole | High | Low | Antimicrobial research |

Propiedades

IUPAC Name |

barium(2+);2,4,6-trinitrobenzene-1,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O8.Ba/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACISHMWZUXBDS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[O-])[N+](=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBaN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065948 | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15805-42-2 | |

| Record name | Barium styphnate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium 2,4,6-trinitroresorcinolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.